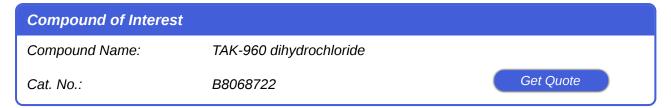


Application Notes and Protocols for TAK-960 Dihydrochloride In Vivo Administration

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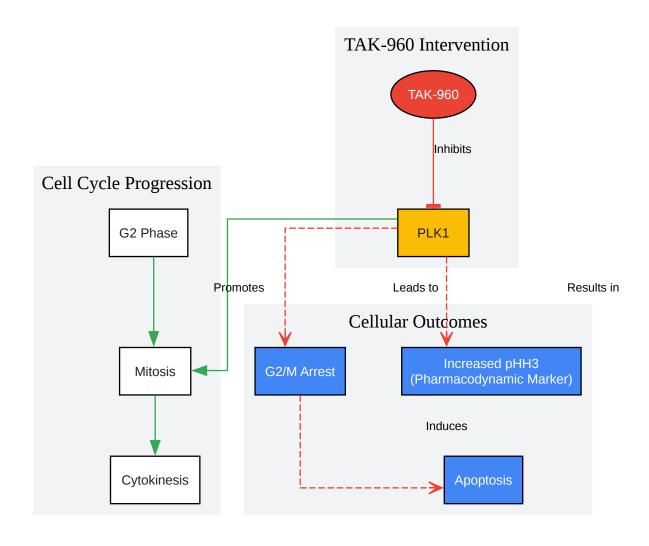
Audience: Researchers, scientists, and drug development professionals.

Introduction: TAK-960 is a potent and selective, orally bioavailable inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2][3] Overexpression of PLK1 is observed in numerous human cancers and is often associated with a poor prognosis, making it an attractive therapeutic target.[1][2] TAK-960 has demonstrated broad-spectrum antitumor activity in preclinical models by inducing G2/M cell cycle arrest and apoptosis in cancer cells.[1][2][4][5] These application notes provide detailed protocols for the in vivo dosing and administration of **TAK-960 dihydrochloride** in preclinical xenograft models based on published studies.

Mechanism of Action Signaling Pathway

The primary mechanism of action of TAK-960 is the inhibition of PLK1, which disrupts multiple stages of mitosis. This leads to cell cycle arrest at the G2/M phase, formation of aberrant mitotic spindles, and ultimately, apoptosis in cancer cells. A key pharmacodynamic marker of TAK-960 activity is the increased phosphorylation of histone H3 (pHH3).[1][2][5]





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Caption: Mechanism of action of TAK-960 targeting PLK1.

Quantitative Data Summary

The following tables summarize the in vivo dosing and efficacy of TAK-960 in various preclinical models.

Table 1: TAK-960 In Vivo Dosing Regimens



Parameter	Details	Reference
Compound	TAK-960 Dihydrochloride	[1][2]
Administration Route	Oral (p.o.)	[1][2][3]
Vehicle	0.5% Methylcellulose (MC)	[2][6]
Dosage Range	5 - 30 mg/kg	[5]
Dosing Frequency	Once daily (QD)	[2][6][7]
Treatment Duration 9 to 28 consecutive days		[6][7]

Table 2: Summary of TAK-960 Efficacy in Xenograft Models



Cancer Type	Cell Line <i>l</i> Model	Mouse Strain	Dose (mg/kg)	Dosing Schedule	Outcome	Referenc e
Colorectal Cancer	HT-29	Nude Mice	5, 10, 30	Single dose	Dose- dependent increase in pHH3	[1][5]
Colorectal Cancer	HCT116	Nude Mice	10	QD for 14 days	Significant tumor growth inhibition	[2][6]
Prostate Cancer	PC-3	Nude Mice	10	QD for 14 days	Significant tumor growth inhibition	[2][6]
Breast Cancer	BT474	Nude Mice	10	QD for 14 days	Significant tumor growth inhibition	[2][6]
Lung Cancer	A549	Nude Mice	10	QD for 14 days	Significant tumor growth inhibition	[2][6]
Leukemia	MV4-11	SCID Mice	10	QD for 14 days	Significant tumor growth inhibition	[2][6]
Leukemia (disseminat ed)	MV4-11luc	NOD-SCID Mice	7.5	QD for 9 days	Increased survival	[6]
Adriamycin -resistant Leukemia	K562ADR	SCID Mice	30	Single dose	Increased pHH3	[2]



Patient-QD for at Response Colorectal Derived Not 10 least 28 in 6 out of [7] Cancer Xenografts **Specified** 18 models days (PDX)

Experimental Protocols Preparation of TAK-960 Formulation for Oral Administration

This protocol describes the preparation of a suspension of TAK-960 in 0.5% methylcellulose for oral gavage.

Materials:

- TAK-960 dihydrochloride powder
- 0.5% (w/v) Methylcellulose (MC) solution in sterile water
- Sterile conical tubes (15 mL or 50 mL)
- Balance
- Spatula
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required amount of TAK-960 dihydrochloride based on the desired concentration and final volume. For example, to prepare 10 mL of a 1 mg/mL solution (for a 10 mg/kg dose in a 20g mouse, administering 0.2 mL), weigh out 10 mg of TAK-960.
- Weigh the calculated amount of TAK-960 powder and place it into a sterile conical tube.
- Add the required volume of 0.5% MC solution to the tube.



- Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.
- If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
- Visually inspect the suspension for any large aggregates. It should appear uniform.
- Prepare the formulation fresh on the day of use.[3]

Note: An alternative vehicle formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] To prepare, first dissolve TAK-960 in DMSO, then sequentially add the other co-solvents.[3]

In Vivo Xenograft Efficacy Study Workflow

This protocol outlines a typical workflow for assessing the antitumor efficacy of TAK-960 in a subcutaneous xenograft model.

Animal Models:

- Athymic nude mice (BALB/cAJc1-nu/nu) or Severe Combined Immunodeficiency (SCID)
 mice (C.B17-Icr-scid/scid Jcl) are commonly used.[2]
- Mice are typically 5 weeks of age at the start of the study.[2]

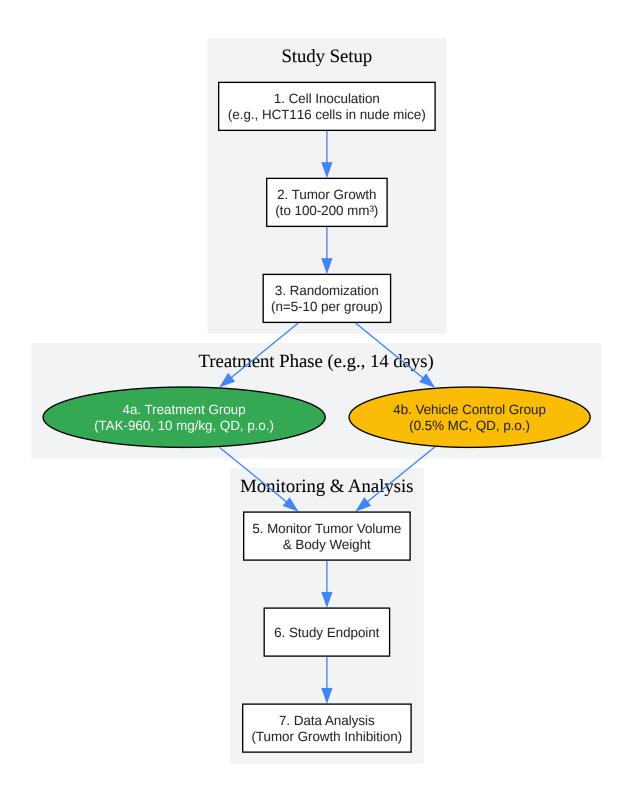
Procedure:

- Cell Inoculation: Subcutaneously inoculate human cancer cells (e.g., 5 x 10⁶ HCT116 cells) into the flank of each mouse.
- Tumor Growth and Staging: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²)/2).
- Randomization: Once tumors reach the target size, randomize mice into treatment and control groups (n=5-10 mice per group).
- Treatment Administration:



- Treatment Group: Administer TAK-960 orally (p.o.) via gavage once daily at the desired dose (e.g., 10 mg/kg).[2][6]
- Vehicle Control Group: Administer the vehicle (e.g., 0.5% MC) orally on the same schedule.[2][6]
- Monitoring:
 - Measure tumor volumes 2-3 times per week.
 - Monitor body weight as an indicator of toxicity.
 - Observe the general health and behavior of the animals.
- Endpoint: Continue treatment for the specified duration (e.g., 14 days).[2][6] The study may be terminated when tumors in the control group reach a predetermined maximum size, or if significant toxicity is observed.
- Data Analysis: Compare the tumor growth inhibition between the treated and control groups.





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Caption: General workflow for a TAK-960 in vivo efficacy study.

Pharmacodynamic (PD) Marker Analysis



This protocol describes the assessment of pHH3 levels in tumor tissue following TAK-960 administration.

Procedure:

- Administer a single oral dose of TAK-960 (e.g., 5, 10, or 30 mg/kg) to tumor-bearing mice.
- At various time points post-administration (e.g., 2, 4, 8, 24, 48 hours), euthanize the mice.
- Excise the tumors and fix them in formalin for immunohistochemistry (IHC) or snap-freeze for other analyses like ELISA.[2][5]
- Process the tissues for pHH3 analysis. For IHC, stain tissue sections with an anti-phospho-Histone H3 antibody.
- Quantify the percentage of pHH3-positive cells to determine the extent and duration of PLK1 inhibition by TAK-960.[2] A dose-dependent increase in pHH3 is expected.[1][5]

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